Parishin

説明

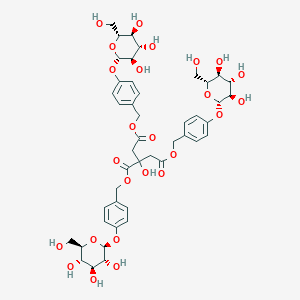

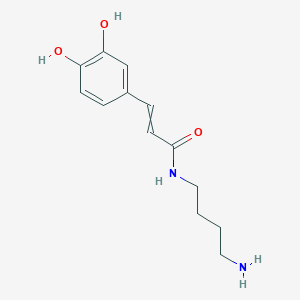

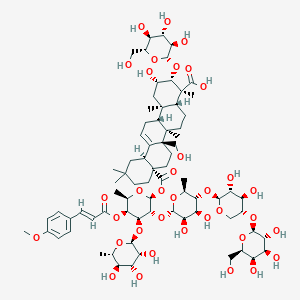

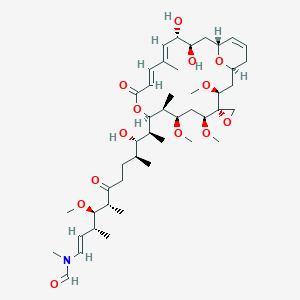

Parishin is a phenolic glycoside primarily found in the rhizome of the traditional Chinese medicinal plant, Gastrodia elata . It has been reported to have several biological and pharmacological activities, including lifespan-extending and antioxidant activities .

Synthesis Analysis

Parishin is metabolized into gastrodin via parishins B, C, or E, to finally be processed into 4-HBA, glucose, and citric acid in vitro and in vivo . A study has shown that parishin could decrease the gene expression of TORC1, ribosomal protein S26A (RPS26A), and ribosomal protein L9A (RPL9A) in the target of rapamycin (TOR) signaling pathway .Molecular Structure Analysis

Parishin has a molecular formula of C45H56O25 and a molecular weight of 996.91 . It has 15 defined stereocenters .Chemical Reactions Analysis

The transformation of parishins into gastrodin can be prevented by controlling the solution in a weak acid environment . This improves the transfer rate of parishins, thus ensuring the gastrodin and parishins consistency between Gastrodia elata raw materials and its aqueous extracts .Physical And Chemical Properties Analysis

Parishin is a solid substance with a density of 1.6±0.1 g/cm3. It has a boiling point of 1137.0±65.0 °C at 760 mmHg and a vapor pressure of 0.0±0.3 mmHg at 25°C .科学的研究の応用

Phytochemical Research

Parishin compounds are rare polyphenolic glucosides mainly found in the rhizome of the traditional Chinese medicinal plant, Gastrodia elata . These constituents are reported to have several biological and pharmacological activities . Two novel parishin derivatives not previously reported as plant-based phytochemicals were identified from a twig of Maclura tricuspidata (MT) and two new compounds were elucidated .

Cardiac Aging Treatment

Parishin treatment has been found to alleviate cardiac aging in naturally aged mice . It improved cardiac function, ameliorated aging-induced cardiac injury, hypertrophy, and fibrosis, decreased cardiac senescence biomarkers p16Ink4a, p21Cip1, and IL-6, and increased the “longevity factor” SIRT1 expression in heart tissue .

Transcriptomic Changes

The transcriptomic analysis demonstrated that parishin treatment alleviated the cardiac aging-related Gja1 downregulation and Cyp2e1, Ccna2, Cdca3, and Fgf12 upregulation in the heart tissues . This suggests a strong connection between the anti-aging effect of parishin and its regulation of gut microbiota and metabolism in the aged intestine .

Extraction Process

The transfer rate of six index components (including gastrodin, p-hydroxybenzyl alcohol, parishin A, parishin B, parishin C, and parishin E) obtained by HPLC were used as indicators to investigate the effect of pH on the GR extraction process .

Pharmacological Activities

Parishin compounds have been reported to have several biological and pharmacological activities . These activities could be further explored for potential therapeutic applications.

Traditional Chinese Medicine

Parishin is a phenolic glucoside isolated from the traditional Chinese medicine Gastrodia elata . It has been used in traditional medicine for its various health benefits.

作用機序

Target of Action

Parishin, a phenolic glucoside isolated from the traditional Chinese medicine Gastrodia elata , primarily targets the Sir2/Uth1/TOR signaling pathway . This pathway plays a crucial role in the regulation of lifespan and aging .

Mode of Action

Parishin interacts with its targets to extend the lifespan of yeast . It increases the expression of the Silent information regulator 2 (Sir2) gene and Superoxide dismutase (SOD) activity , while decreasing the levels of Reactive Oxygen Species (ROS) and Malondialdehyde (MDA) in yeast . Furthermore, it decreases the gene expression of TORC1 , Ribosomal protein S26A (RPS26A) , and Ribosomal protein L9A (RPL9A) in the target of rapamycin (TOR) signaling pathway .

Biochemical Pathways

Parishin affects various biochemical pathways, including sugar, lipid, amino acid, and nucleic acid metabolism . It alters the gut microbiota, playing important roles in these metabolic pathways and improving gut metabolic disorders in aged mice .

Pharmacokinetics

Parishin is metabolized into nine metabolites after intravenous administration . The area under the curve (AUC) of parishin and its metabolites increases nonlinearly from 72.5 to 220 mg/kg . The bioavailability of parishin is approximately 14% .

Result of Action

Parishin treatment ameliorates aging-induced cardiopulmonary fibrosis and increases in serum p16 Ink4a, GDF15, and IL-6 levels . It also alleviates dysbiosis in gut microbiota, including altered microbial diversity and the aberrant abundance of opportunistic pathogenic bacteria such as Turicibacter and Erysipelatoclostridium .

Action Environment

The action of Parishin may be influenced by the gut microbiota, as its anti-aging properties are closely related to its regulatory effects on host gut microbiota and metabolism

Safety and Hazards

将来の方向性

特性

IUPAC Name |

tris[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl] 2-hydroxypropane-1,2,3-tricarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H56O25/c46-15-27-32(51)35(54)38(57)41(68-27)65-24-7-1-21(2-8-24)18-62-30(49)13-45(61,44(60)64-20-23-5-11-26(12-6-23)67-43-40(59)37(56)34(53)29(17-48)70-43)14-31(50)63-19-22-3-9-25(10-4-22)66-42-39(58)36(55)33(52)28(16-47)69-42/h1-12,27-29,32-43,46-48,51-59,61H,13-20H2/t27-,28-,29-,32-,33-,34-,35+,36+,37+,38-,39-,40-,41-,42-,43-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYKQPGOKTKQHQG-SHGJSZTHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1COC(=O)CC(CC(=O)OCC2=CC=C(C=C2)OC3C(C(C(C(O3)CO)O)O)O)(C(=O)OCC4=CC=C(C=C4)OC5C(C(C(C(O5)CO)O)O)O)O)OC6C(C(C(C(O6)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1COC(=O)CC(CC(=O)OCC2=CC=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)(C(=O)OCC4=CC=C(C=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H56O25 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

996.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Parishin | |

Q & A

Q1: What is the basic chemical structure of parishin?

A1: Parishin compounds share a core structure consisting of a citric acid moiety with varying numbers of p-hydroxybenzyl alcohol units attached through ester and ether linkages. []

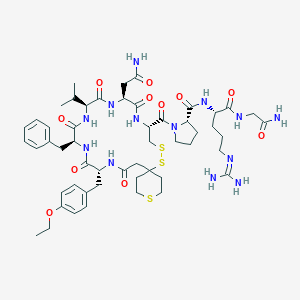

Q2: What are some of the known parishin derivatives and how do their structures differ?

A2: Some identified derivatives include parishin A, B, C, E, F, and G. These differ in the number and position of p-hydroxybenzyl groups attached to the citric acid core. Parishin A, for example, has four p-hydroxybenzyl groups, while parishin B has three. [, , , ]

Q3: How does the structural variation among parishin derivatives affect their biological activity?

A3: Research suggests that the number and position of p-hydroxybenzyl groups can influence the potency and selectivity of parishin derivatives. For instance, parishin C demonstrated more potent effects on learning and memory enhancement compared to parishin and gastrodin in a scopolamine-induced cognitive impairment model. [] Additionally, specific structural features contribute to the binding affinity of parishin derivatives with targets like the 5-HT1A receptor. []

Q4: What are the molecular formulas and weights of some common parishin derivatives?

A4:

Q5: What spectroscopic techniques are commonly used to characterize parishin compounds?

A5: Researchers utilize various spectroscopic techniques for parishin characterization, including:

- Nuclear Magnetic Resonance (NMR): Elucidates the structure and connectivity of atoms within the molecule. []

- Mass Spectrometry (MS): Determines the molecular weight and fragmentation patterns, aiding in identification and structural analysis. [, ]

- UV-Visible (UV–Vis) Spectroscopy: Provides information about the compound's electronic transitions and helps confirm its identity. []

Q6: What are some of the reported pharmacological activities of parishin and its derivatives?

A6: Studies suggest that parishin compounds exhibit a range of pharmacological activities, including:

- Neuroprotective effects: Protecting neurons from damage caused by various insults, including ischemia and oxidative stress. [, , , ]

- Anti-aging effects: Potentially delaying aging processes by influencing cellular pathways and gut microbiota composition. [, ]

- Antipsychotic effects: Showing potential in ameliorating behavioral abnormalities associated with schizophrenia. []

- Cardiovascular protective effects: Demonstrating potential benefits against cardiovascular diseases, such as atherosclerosis and hypertension. []

Q7: How does parishin exert its neuroprotective effects?

A7: Research indicates that parishin's neuroprotective mechanisms may involve:

- Antioxidant activity: Reducing oxidative stress by scavenging free radicals and enhancing endogenous antioxidant defenses. []

- Anti-inflammatory action: Suppressing the release of pro-inflammatory cytokines and modulating inflammatory pathways. []

- Modulation of neurotransmitter systems: Interacting with neurotransmitter receptors, such as the 5-HT1A receptor, which plays a role in various neurological processes. []

Q8: What is the role of Klotho in the anti-aging effects of parishin?

A8: Studies suggest that parishin may alleviate vascular aging by upregulating Klotho, a protein known to decline with age. [] This upregulation potentially contributes to the protective effects of parishin against vascular endothelial cell senescence. []

Q9: How does parishin interact with the gut microbiota to exert its effects?

A9: Research suggests parishin can modulate the gut microbiota composition, potentially alleviating age-related dysbiosis. [] This modulation influences gut metabolic disorders, contributing to its overall anti-aging effects. []

Q10: How is parishin metabolized in the body?

A10: Parishin is primarily metabolized via hydrolysis, mainly into gastrodin, which then undergoes further metabolism through processes like oxidation, sulfation, and glucuronidation. [] These metabolites are then excreted in urine and potentially contribute to the overall pharmacological activities of parishin. []

Q11: How do the pharmacokinetic properties of parishin derivatives differ?

A11: While limited research exists on the comparative pharmacokinetics of different parishin derivatives, studies indicate variation in tissue distribution. For example, adenosine shows high concentrations in the spleen, 4-hydroxybenzyl alcohol in the liver, and parishin C in the heart after administration of a Gastrodia elata extract. [] This suggests variations in absorption, distribution, and elimination processes for different derivatives.

Q12: What factors can influence the extraction yield and quality of parishin from Gastrodia elata?

A12: Several factors impact the extraction process:

- Solvent type and concentration: Different solvents, like ethanol and water, exhibit varying extraction efficiencies for different parishin derivatives. [, , ]

- Extraction time and temperature: Prolonged extraction times and higher temperatures can increase the yield of some components but may also lead to degradation. [, ]

- pH of the extraction medium: pH influences the stability and transfer rate of parishin compounds, with weak acidic conditions favoring the extraction of parishins. []

Q13: How do different processing methods of Gastrodia elata affect the content of parishin and its derivatives?

A13: Processing significantly impacts the chemical composition of Gastrodia elata:

- Steaming: Generally preferred, as it helps preserve the content of gastrodin, parishin A, B, C, and E compared to boiling or sulfur fumigation. [, ]

- Sulfur fumigation: While traditionally used, it can decrease the content of gastrodin, parishin, parishin B, and C, and lead to the formation of unwanted sulfur-containing compounds. [, ]

- Alcohol steaming: This novel processing method can increase the content of gastrodin, parishin B, and C but may decrease parishin A and E. []

Q14: What analytical methods are employed for the quality control of Gastrodia elata and its preparations?

A14: Various analytical techniques ensure the quality and consistency of Gastrodia elata products:

- High-Performance Liquid Chromatography (HPLC): A primary method for separating and quantifying individual parishin derivatives in complex mixtures. [, , , , , ]

- Ultra-Performance Liquid Chromatography (UPLC): Offers improved separation efficiency and resolution for analyzing parishin compounds. [, , , ]

- Mass Spectrometry (MS): Coupled with HPLC or UPLC, MS provides accurate mass measurements and fragmentation patterns for identifying and characterizing parishin compounds. [, , , , ]

- Near-infrared (NIR) spectroscopy: A rapid and non-destructive method showing promise for monitoring the steaming process of Gastrodia elata and determining chemical ingredient changes in real-time. []

Q15: What are the challenges in developing standardized quality control methods for Gastrodia elata?

A15: The diverse chemical profiles of Gastrodia elata, influenced by factors like species, geographical origin, and processing methods, pose challenges in establishing universal quality standards. The presence of numerous parishin derivatives with varying bioactivities necessitates the development of comprehensive analytical methods that accurately quantify multiple components. [, , , ]

Q16: What are some potential future directions for research on parishin?

A16: Future research could focus on:

Q17: What are the potential applications of parishin in the development of new drugs or therapies?

A17: Parishin shows promise as a potential therapeutic agent for:

- Neurodegenerative diseases such as Alzheimer’s disease and Parkinson’s disease, due to its neuroprotective and anti-inflammatory properties. [, ]

- Cognitive impairment and dementia, based on its ability to improve learning and memory function. []

- Anxiety and sleep disorders, given its potential to modulate the serotonergic system and exhibit hypnotic and anxiolytic effects. [, ]

- Cardiovascular diseases, including hypertension and atherosclerosis, owing to its potential cardiovascular protective effects. []

- Age-related diseases, as research suggests its potential in alleviating aging phenotypes by influencing cellular pathways and gut microbiota composition. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(1-Hydroxyethyl)piperazin-1-yl]ethanol](/img/structure/B150415.png)